molecular formula C17H17FN2O3 B145682 (E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea CAS No. 134470-38-5

(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea

Cat. No. B145682
M. Wt: 316.33 g/mol
InChI Key: UAIYNMRLUHHRMF-AATRIKPKSA-N
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Description

(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea, also known as 4-fluorophenylmethylprop-2-enyl-N-hydroxyurea (4-FPHU), is a synthetic compound that has been used in scientific research for a variety of applications. It is a small molecule that has been studied for its ability to modulate protein-protein interactions and its potential to be used as a therapeutic agent. 4-FPHU has been used in studies of enzyme inhibition, protein-protein interactions, and drug delivery systems.

Scientific Research Applications

1. Nephrotic Syndrome Research

A study by Read et al. (2009) explored the link between N-hydroxyurea derivatives and nephrotic syndrome. They found that these compounds, specifically 70C which is closely related to (E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea, caused severe glomerulonephropathy in rats, suggesting their potential impact on kidney health.

2. Asthma Treatment Research

Research led by Damon et al. (2004) discusses the development of a 5-lipoxygenase inhibitor (5-LOI) for treating asthma. One compound in this class, closely related to the specified chemical, showed potential as a therapeutic agent, indicating its relevance in respiratory health research.

3. Antimicrobial Agent Research

The study by Manivannan (2020) involved the synthesis and evaluation of compounds as antimicrobial agents. Their research included derivatives similar to (E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea, suggesting its potential application in combating microbial infections.

4. Antiproliferative Agents in Cancer Research

Pawar, Pansare, and Shinde (2018) in their study, explored the synthesis of certain compounds for their antiproliferative activities against various cancer cell lines. Their research, as detailed in European Journal of Chemistry, included chemicals structurally similar to the mentioned compound, highlighting its potential role in cancer treatment research.

5. Alzheimer's Disease Research

Choi et al. (2004) conducted a study on the synthesis of benzofurans, including compounds similar to (E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea, for their potential application in Alzheimer's disease treatment. Their work, published in Archives of Pharmacal Research, focused on β-amyloid aggregation inhibition, a key factor in Alzheimer's disease.

properties

IUPAC Name

1-[(E)-4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIYNMRLUHHRMF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea

CAS RN

134470-38-5
Record name BW B70C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134470385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea
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(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea
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(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea
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(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea
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(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea
Reactant of Route 6
(E)-N-(3-(3-(4-Fluorophenoxy)phenyl)-1-(R,S)-methylprop-2-enyl)-N-hydroxyurea

Citations

For This Compound
3
Citations
TJ Morley, GO Evans, DA Goodwin, NG Read… - Toxicology and applied …, 1997 - Elsevier
In a study of structure–activity relationship with drug-induced nephropathy two lipoxygenase inhibitors, theN-hydroxyurea derivative 70C ((E)-N-{3-[3-(4-fluorophenoxy) phenyl]-1-(R,S)-…
Number of citations: 4 www.sciencedirect.com
NG Read, PJ Astbury, GO Evans, DA Goodwin… - Archives of …, 1995 - Springer
The N-hydroxyurea derivatives 70C ((E)-N-{3-[3-(4-fluorophenoxy)phenyl]-1-(R,S)-methylprop-2-enyl}-N-hydroxyurea) and its (R) 225C and (S) 404C enantiomers, which were being …
Number of citations: 14 link.springer.com
TJ Morley - 2001 - University of Aberdeen
Number of citations: 0

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